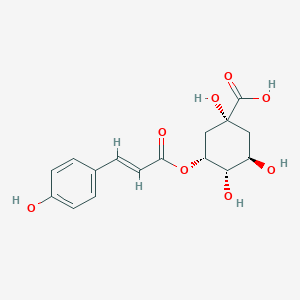

3-p-Coumaroylquinic acid

Description

This compound has been reported in Camellia sinensis, Prunus cerasus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRSEYFENKXDIS-QHAYPTCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344004 | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87099-71-6 | |

| Record name | 3-p-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-P-COUMAROYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AF7V9VW0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

247 - 248 °C | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of 3-p-Coumaroylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid, a member of the chlorogenic acid family, is a phenolic compound found in a variety of plant species. As a cinnamate ester, it is formed from the condensation of p-coumaric acid and quinic acid.[1] This compound and its isomers are of significant interest to the scientific community due to their potential biological activities, including antioxidant, antibacterial, and hypoglycemic properties.[2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.

Natural Sources and Quantitative Data

This compound is widely distributed in the plant kingdom, with notable concentrations found in various fruits, vegetables, and beverages. The following tables summarize the quantitative data available for key natural sources.

Fruits

Apples (Malus domestica) are a particularly rich source of this compound, with the highest concentrations generally found in the peel.[5] Other fruits containing this compound include sweet cherries (Prunus avium), redcurrants (Ribes rubrum), and highbush blueberries (Vaccinium corymbosum).[5][6]

| Fruit | Plant Part | Concentration of this compound | Reference |

| Apple (Malus domestica) | Peel | High (specific values not consistently reported) | [5] |

| Sweet Cherry (Prunus avium) | Fruit | Significant p-coumaric acid derivative | [5] |

| Redcurrant (Ribes rubrum) | Fruit | Present | [5][6] |

| Highbush Blueberry (Vaccinium corymbosum) | Fruit | Present | [5][6] |

| Blackcurrant (Ribes nigrum) | Fruit | Present | [6] |

Coffee

Green coffee beans are a significant source of a variety of chlorogenic acids, including the three isomers of p-coumaroylquinic acid (3-, 4-, and 5-pCoQA).[7][8][9] The concentration of these compounds can vary depending on the coffee species and geographical origin.

| Coffee Species | Bean Type | This compound Content (mg/100g DW) | Total p-Coumaroylquinic Acids (mg/100g DW) | Reference |

| Coffea arabica | Green | Not specified individually | 30.7 - 69.5 | [10] |

| Coffea canephora (Robusta) | Green | Not specified individually | 21.8 - 32.4 | [10] |

Sweet Potatoes

Sweet potatoes (Ipomoea batatas) are another notable source of chlorogenic acids, including p-coumaroylquinic acid derivatives. The concentration and composition of these compounds can be influenced by the cultivar and processing methods, such as cooking.[2][11][12]

| Sweet Potato Cultivar | Plant Part | Heat Treatment | 3-Caffeoylquinic Acid (mg/kg DW) | 5-Caffeoylquinic Acid (mg/kg DW) | Reference |

| 414-purple | Raw Flesh | None | 56.3 | 5.18 | [11] |

| 414-purple | Steamed | Steaming | 1175 | 107 | [11] |

| Beauregard (orange-fleshed) | Raw Flesh | None | 8.06 (FW) | Not reported | [11] |

| O'Henry (white-fleshed) | Raw Flesh | None | Not reported | [11] |

Note: Data for specific p-coumaroylquinic acid isomers in sweet potatoes is limited in the provided search results; data for the more abundant caffeoylquinic acids is presented as an indicator of chlorogenic acid content.

Other Plant Sources

This compound has also been identified in a diverse range of other plants, including:

-

Camellia sinensis (Tea)[1]

-

Theobroma cacao (Cocoa)[6]

-

Prunus lusitanica (Portugal laurel)[5]

-

Cedrus deodara (Deodar cedar) needles (a novel derivative, 3-p-trans-coumaroyl-2-hydroxyquinic acid)[7]

Experimental Protocols

The extraction and quantification of this compound and other chlorogenic acids from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of Chlorogenic Acids from Plant Material

A general workflow for the extraction of chlorogenic acids is depicted below.

Detailed Methodologies:

-

Sample Preparation :

-

Solvent Extraction :

-

A mixture of ethanol and water (e.g., 70-80% ethanol) is a commonly used solvent system for extracting chlorogenic acids.[13][14]

-

Maceration : The powdered plant material is soaked in the solvent for a specified period (e.g., 20 hours) with occasional stirring.[9][14]

-

Ultrasonic-Assisted Extraction (UAE) : The sample and solvent mixture is subjected to ultrasonic waves to enhance extraction efficiency.

-

Soxhlet Extraction : A continuous extraction method where the solvent is repeatedly passed through the sample.[9]

-

-

Purification :

-

The extract is filtered to remove solid plant debris.

-

The solvent is then typically removed under reduced pressure using a rotary evaporator.

-

For further purification, techniques like column chromatography with a stationary phase such as silica gel or a resin can be employed.[9]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common method for the quantification of this compound.

Typical HPLC-DAD/MS Method:

-

Column : A reversed-phase C18 column is typically used.[15]

-

Mobile Phase : A gradient elution is commonly employed, using a mixture of two solvents, such as:

-

Detection :

-

DAD : Wavelengths around 325 nm are often used for the detection of p-coumaroylquinic acids.

-

MS/MS : Mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity for quantification.[16][17] The precursor and product ions for this compound are selected for monitoring.

-

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of this compound is ongoing, studies on its derivatives and parent compound, p-coumaric acid, provide insights into its potential mechanisms of action.

Antibacterial Mechanism

A novel derivative, 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), has been shown to exhibit antibacterial activity against Staphylococcus aureus. The proposed mechanism involves the disruption of the bacterial cell membrane.

This mechanism involves the compound interacting with the lipids and proteins of the bacterial cell membrane, leading to hyperpolarization, increased fluidity, and ultimately, a loss of membrane integrity. This damage results in the leakage of intracellular components and subsequent cell death.[7][8][18]

Potential Hypoglycemic Effects

p-Coumaric acid, the parent compound of this compound, has been shown to modulate glucose metabolism, suggesting a potential hypoglycemic effect for its derivatives. The proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway and modulation of the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[4][19][20][21]

Activation of these pathways can lead to increased glucose uptake in muscle cells, enhanced glycogen synthesis, and reduced glucose production in the liver, ultimately contributing to improved glucose homeostasis.

Conclusion

This compound is a naturally occurring phenolic compound with a widespread distribution in the plant kingdom, notably in apples, coffee, and sweet potatoes. Standardized methods for its extraction and quantification, primarily utilizing HPLC-MS, are well-established. The biological activities of its derivatives and parent compound, p-coumaric acid, suggest potential antibacterial and hypoglycemic effects through mechanisms involving bacterial membrane disruption and modulation of key metabolic signaling pathways. Further research is warranted to elucidate the specific bioactivities and mechanisms of this compound itself, which could pave the way for its application in the development of novel therapeutic agents and functional foods.

References

- 1. This compound | C16H18O8 | CID 9945785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. potravinarstvo.com [potravinarstvo.com]

- 3. scielo.br [scielo.br]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial effect of 3-p-trans-coumaroyl-2-hydroxyquinic acid, a phenolic compound from needles of Cedrus deodara, on cellular functions of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

- 7. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The process of extracting chlorogenic acid from green coffee bean extract. [greenskybio.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recovery of Chlorogenic Acids from Agri-Food Wastes: Updates on Green Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. japsonline.com [japsonline.com]

- 18. researchgate.net [researchgate.net]

- 19. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Procyanidin B1 and p-Coumaric Acid from Highland Barley Grain Showed Synergistic Effect on Modulating Glucose Metabolism via IRS-1/PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 3-p-Coumaroylquinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3-p-coumaroylquinic acid, a significant secondary metabolite in plants with diverse physiological roles and potential pharmaceutical applications. This document details the primary biosynthetic pathways, the key enzymes involved, their kinetic properties, and the cellular localization of these processes. Furthermore, it offers detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, an ester of p-coumaric acid and quinic acid, belongs to the family of hydroxycinnamoyl-quinic acids (HCQAs).[1] These compounds are widely distributed throughout the plant kingdom and play crucial roles in plant defense, development, and as precursors for more complex phenolic compounds.[1] The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. This guide will delve into the core enzymatic steps leading to the formation of this important molecule.

Biosynthetic Pathways of this compound

The formation of this compound in plants is primarily believed to occur through two main pathways, both originating from the phenylpropanoid pathway. The central precursors are p-coumaroyl-CoA, derived from phenylalanine, and quinic acid, a product of the shikimate pathway.

The key enzymes governing the biosynthesis are:

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) : An acyltransferase that catalyzes the transfer of a hydroxycinnamoyl group from a CoA-thioester to an acceptor molecule, typically shikimate or quinate.[2][3]

-

p-Coumaroyl ester 3'-hydroxylase (C3'H) : A cytochrome P450 monooxygenase responsible for the hydroxylation of the 3-position of the aromatic ring of p-coumaroyl esters.[4][5]

The two proposed pathways are:

Pathway 1: The HCT-mediated route

In this pathway, HCT directly catalyzes the esterification of p-coumaroyl-CoA with quinic acid to form this compound. This route is considered a primary pathway in many plant species.

Pathway 2: The HCT/C3'H-mediated route

This pathway involves an intermediate step of hydroxylation. HCT first catalyzes the formation of p-coumaroyl shikimate from p-coumaroyl-CoA and shikimic acid. Subsequently, C3'H hydroxylates p-coumaroyl shikimate to produce caffeoyl shikimate. In a reverse reaction, HCT can then transfer the caffeoyl group to Coenzyme A, forming caffeoyl-CoA, which can then be a substrate for the synthesis of other compounds. While this pathway is more central to lignin biosynthesis, the promiscuity of HCT and C3'H with both shikimate and quinate as acyl acceptors suggests a potential crossover for the synthesis of chlorogenic acid and its derivatives.[2][6]

References

- 1. This compound | 87099-71-6 | Benchchem [benchchem.com]

- 2. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pnas.org [pnas.org]

- 6. peerj.com [peerj.com]

A Comprehensive Technical Guide on the Biological Activities of 3-p-Coumaroylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-p-Coumaroylquinic acid (3-p-CQA), a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of p-coumaric acid and quinic acid, it is found in a variety of plant-based foods and traditional medicines. This technical guide provides an in-depth analysis of the multifaceted pharmacological effects of 3-p-CQA, with a primary focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a prominent member of the hydroxycinnamic acid family, which is widely distributed in the plant kingdom. Its chemical structure, characterized by the esterification of p-coumaric acid with the 3-hydroxyl group of quinic acid, underpins its significant bioactive potential. This guide will explore the key biological activities of 3-p-CQA, offering a technical overview of its mechanisms of action and therapeutic promise.

Antioxidant Activity

This compound exhibits robust antioxidant properties, primarily attributed to its ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data for Antioxidant Activity

| Assay | Compound | IC50 / EC50 | Reference |

| DPPH Radical Scavenging | This compound | Data not specifically found | General antioxidant activity noted |

| ABTS Radical Scavenging | This compound | Data not specifically found | General antioxidant activity noted |

| Lipid Peroxidation Inhibition | p-Coumaric acid | 71.2% inhibition at 45 µg/mL | [1] |

Experimental Protocols for Antioxidant Assays

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create a series of concentrations.

-

Assay Procedure :

-

Add a defined volume of the sample or standard solution to an equal volume of the DPPH working solution in a 96-well microplate.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagent Preparation : Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.

-

Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure :

-

Add a small volume of the sample or standard solution to a defined volume of the ABTS•+ working solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) may also be determined by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Workflow for Antioxidant Activity Screening

References

An In-Depth Technical Guide on the Discovery and Isolation of 3-p-Coumaroylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid, a phenolic compound belonging to the hydroxycinnamic acid family, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this important natural product. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Historical Discovery and First Synthesis

While this compound is a naturally occurring compound, its initial description in the scientific literature appears to be through chemical synthesis. In 1961, Haslam, Haworth, and Makinson reported the first synthesis of 3-O-p-coumaroylquinic acid. This seminal work laid the foundation for the chemical understanding of this class of compounds.

Isolation from Natural Sources

Subsequent to its synthesis, this compound was identified in a variety of plant species. It is now known to be a constituent of numerous edible and medicinal plants, contributing to their flavor, color, and biological activities. Notable natural sources include:

-

Fruits: Apples (Malus domestica), sweet cherries (Prunus avium), and Portugal laurel (Prunus lusitanica) are rich sources of this compound.[1][2][3]

-

Other Plants: It has also been reported in tea (Camellia sinensis) and various other plant species.[3]

Experimental Protocols for Isolation and Characterization

The isolation and characterization of this compound from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on modern methodologies.

Extraction

-

Plant Material Preparation: Fresh or dried plant material (e.g., fruit peels, leaves) is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, typically a mixture of methanol or ethanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve the stability of the phenolic compounds.[4]

-

Extraction Techniques: Maceration, sonication, or accelerated solvent extraction (ASE) can be employed to enhance the extraction efficiency.

Purification

-

Solid-Phase Extraction (SPE): The crude extract is often passed through an SPE cartridge (e.g., C18) to remove non-polar compounds and concentrate the phenolic fraction.

-

Column Chromatography: Further purification is achieved using column chromatography, with silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., chloroform-methanol or ethanol-water) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically performed using preparative or semi-preparative HPLC with a C18 column. The mobile phase usually consists of a gradient of acidified water and methanol or acetonitrile.

Structure Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic methods.

Workflow for Isolation and Characterization of this compound

Caption: A generalized workflow for the extraction, purification, and characterization of this compound from plant sources.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant source, cultivar, and environmental conditions. The following table summarizes representative quantitative data from the literature.

| Plant Source | Part | Concentration (mg/100g FW) | Reference |

| Redcurrant (Ribes rubrum) | Fruit | 0.00 - 0.03 | [5] |

| Sweet Cherry (Prunus avium) | Fruit | Varies by cultivar | [2][6] |

| Apple (Malus domestica) | Fruit | Varies by cultivar |

Biological Activity and Signaling Pathways

This compound and related phenolic compounds have been shown to possess anti-inflammatory properties. Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. p-Coumaric acid, a constituent of this compound, has been shown to inhibit this process.[7][8]

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of several kinases, including ERK, JNK, and p38. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators. p-Coumaric acid has been observed to inhibit the phosphorylation of ERK and JNK.[7]

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a naturally occurring phenolic compound with significant potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its discovery, methods for its isolation and characterization, and insights into its biological activities and underlying molecular mechanisms. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate future research into this promising natural product.

References

- 1. Prunus lusitanica L. Fruits as a Novel Source of Bioactive Compounds with Antioxidant Potential: Exploring the Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytohub.eu [phytohub.eu]

- 3. This compound | C16H18O8 | CID 9945785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Concentration data for this compound in Redcurrant, raw - Phenol-Explorer [phenol-explorer.eu]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

Phenolic Profile of Plants Containing 3-p-Coumaroylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid, a hydroxycinnamic acid derivative, is a phenolic compound found in a variety of plant species. It is an ester of p-coumaric acid and quinic acid. This technical guide provides a comprehensive overview of the phenolic profile of several plants known to contain this compound, with a focus on quantitative data, experimental protocols for analysis, and relevant biological signaling pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The primary plants discussed in this guide are artichoke (Cynara scolymus L.), sweet potato (Ipomoea batatas L.) leaves, and coffee (Coffea spp.) beans.

Phenolic Composition: A Quantitative Overview

The concentration of this compound and other phenolic compounds can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant analyzed. The following tables summarize the quantitative data on the phenolic profiles of artichoke, sweet potato leaves, and coffee beans from various studies.

Table 1: Phenolic Profile of Artichoke (Cynara scolymus L.)

| Compound | Concentration (mg/g Dry Weight) | Plant Part | Reference |

| Hydroxycinnamic Acids | |||

| 3-O-Caffeoylquinic acid (Neochlorogenic acid) | 7.752 | Leaves | [1] |

| 5-O-Caffeoylquinic acid (Chlorogenic acid) | Present | Flower Heads | [2] |

| 1,5-di-O-Caffeoylquinic acid | Present | Flower Heads | [3] |

| 3,5-di-O-Caffeoylquinic acid | 4.900 | Leaves | [1] |

| 4,5-di-O-Caffeoylquinic acid | 5.633 | Leaves | [1] |

| p-Coumaroylquinic acid | Present | Leaves | [1] |

| Caffeic acid | Present | Flower Heads | [2] |

| Flavonoids | |||

| Luteolin-7-O-glucoside | Present | Flower Heads | [2] |

| Apigenin-7-O-glucoside | Present | Flower Heads | [2] |

| Luteolin | Present | Flower Heads | [2] |

| Hyperoside | Present | Flower Heads | [2] |

| Rutin | Present | Flower Heads | [2] |

Table 2: Phenolic Profile of Sweet Potato (Ipomoea batatas L.) Leaves

| Compound | Concentration (mg/g Dry Weight) | Cultivar(s) | Reference |

| Phenolic Acids | |||

| Caffeic acid | Present | 'O'Henry' and others | [4] |

| Chlorogenic acid | Present | 'O'Henry' and others | [4] |

| 3,5-dicaffeoylquinic acid | Present | 'O'Henry' and others | [4] |

| 3,4-dicaffeoylquinic acid | Present | 'O'Henry' and others | [4] |

| Flavonoids | |||

| Quercetin | Present | 'O'Henry' and others | [4] |

| Total Phenolic Content (TPC) | 7.29 - 10.49 (mg Tannic Acid Equivalent/g) | Six US Cultivars | [4] |

| Total Flavonoid Content (TFC) | 2.30 - 4.26 (mg Quercetin Equivalent/g) | Six US Cultivars | [4] |

Table 3: Phenolic Profile of Coffee (Coffea spp.) Beans

| Compound | Concentration (mg/g) | Bean Type | Reference |

| Hydroxycinnamic Acids | |||

| Chlorogenic acid | 34.181 | Green | [5] |

| Caffeic acid | Present | Green & Roasted | [5] |

| p-Coumaric acid | Present | Green & Roasted | [5] |

| Ferulic acid | Present | Green & Roasted | [6] |

| Other Phenols | |||

| Gallic acid | Present | Green & Roasted | [5] |

| Pyrocatechol | Present | Roasted | [5] |

| Total Phenolic Content (TPC) | 14.92 - 16.55 (mg Gallic Acid Equivalent/g) | Roasted | [7] |

Experimental Protocols

The accurate quantification of phenolic compounds is crucial for research and development. The following are detailed methodologies for the extraction and analysis of these compounds from plant materials.

Extraction of Phenolic Compounds

A widely used method for the extraction of phenolic compounds from plant tissues involves solid-liquid extraction with a solvent system, often followed by acidic or alkaline hydrolysis to release bound phenolics.[8]

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

25% Hydrochloric acid (HCl)

-

Deionized water

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh 1 gram of the finely ground plant material.

-

Add 25 mL of methanol and 25% HCl in a 4:1 ratio (v/v) for acidified methanolic extraction. For a non-acidified extraction, use 25 mL of pure methanol.[4]

-

Vortex the mixture thoroughly to ensure complete mixing.

-

Sonicate the mixture for a specified period (e.g., 30 minutes) to enhance extraction efficiency.

-

Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique for the separation and quantification of individual phenolic compounds.[8][9]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and DAD or MS detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (or another acid for pH adjustment).

-

Solvent B: Acetonitrile (or methanol) with 0.1% formic acid.

Gradient Elution Program: A typical gradient program would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds with increasing hydrophobicity. An example gradient is as follows:

-

0-5 min: 5% B

-

5-25 min: Increase to 40% B

-

25-30 min: Increase to 100% B

-

30-35 min: Hold at 100% B

-

35-40 min: Return to 5% B and equilibrate for the next injection.

Detection:

-

DAD: Monitor at multiple wavelengths, typically around 280 nm for general phenolics, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids.

-

MS: Utilize electrospray ionization (ESI) in negative ion mode for the detection of deprotonated molecular ions [M-H]⁻ of phenolic acids.

Quantification:

-

Prepare calibration curves for standard compounds of interest (e.g., this compound, caffeic acid, quercetin).

-

Inject a series of known concentrations of the standards to establish a linear relationship between peak area and concentration.

-

Inject the plant extracts and quantify the target compounds by comparing their peak areas to the calibration curves.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of this compound is ongoing, studies on its constituent, p-coumaric acid, have shed light on its anti-inflammatory properties. p-Coumaric acid has been shown to modulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[10][11]

Anti-inflammatory Signaling Pathway of p-Coumaric Acid

The diagram below illustrates the inhibitory effect of p-coumaric acid on the lipopolysaccharide (LPS)-induced inflammatory cascade.

Caption: p-Coumaric acid inhibits LPS-induced inflammation via NF-κB and MAPK pathways.

General Experimental Workflow for Phenolic Analysis

The following diagram outlines the typical workflow for the extraction and analysis of phenolic compounds from plant materials.

Caption: Workflow for the analysis of phenolic compounds from plant samples.

Conclusion

This technical guide has provided a detailed overview of the phenolic profiles of artichoke, sweet potato leaves, and coffee beans, with a specific focus on the presence of this compound. The provided quantitative data, experimental protocols, and insights into the anti-inflammatory signaling pathways of its constituent p-coumaric acid offer a valuable resource for researchers and professionals in drug development and related fields. The significant presence of these bioactive compounds in commonly consumed plants and their by-products highlights their potential for the development of novel therapeutic agents and functional foods. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The determination of phenolic compounds in artichoke flower head extracts by HPLC GC/MS technique | Fedosov | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Profiling and Antimicrobial Properties of Various Sweet Potato (Ipomoea batatas L.) Leaves Assessed by RP-HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. Quantification of Total Phenols and Antioxidants in Coffee Samples of Different Origins and Evaluation of the Effect of Degree of Roasting on Their Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of p-Coumaroylquinic Acid in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaroylquinic acids (pCoQAs) are a class of phenolic compounds ubiquitously found in the plant kingdom, formed through the esterification of p-coumaric acid and quinic acid. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides a comprehensive overview of the naturally occurring isomers of p-coumaroylquinic acid, their quantitative distribution in various natural sources, detailed experimental protocols for their analysis, and insights into their molecular mechanisms of action.

Naturally Occurring Isomers of p-Coumaroylquinic Acid

The primary isomers of p-coumaroylquinic acid found in nature are positional isomers, distinguished by the location of the p-coumaroyl group on the quinic acid moiety. The three principal isomers are:

-

3-p-Coumaroylquinic acid (3-pCoQA): Formed by the condensation of the carboxyl group of p-coumaric acid with the 3-hydroxy group of quinic acid.[1][2]

-

4-p-Coumaroylquinic acid (4-pCoQA): Results from the esterification of p-coumaric acid at the 4-hydroxy position of quinic acid.

-

5-p-Coumaroylquinic acid (5-pCoQA): Formed by the attachment of the p-coumaroyl group to the 5-hydroxy position of quinic acid.[3]

In addition to these positional isomers, p-coumaroylquinic acids can also exist as cis and trans geometric isomers due to the double bond in the p-coumaric acid structure. The trans isomer is generally more stable and abundant in nature. Furthermore, more complex diacyl derivatives, such as di-p-coumaroylquinic acids and mixed esters like p-coumaroyl-caffeoylquinic acid, have also been identified in natural sources.

Quantitative Distribution in Natural Sources

The concentration of p-coumaroylquinic acid isomers varies significantly across different plant species and even within different parts of the same plant. The following tables summarize the quantitative data available for the distribution of these isomers in various fruits, vegetables, and other plant materials.

Table 1: Quantitative Data of p-Coumaroylquinic Acid Isomers in Fruits

| Fruit | Isomer | Concentration (mg/100g FW) | Reference(s) |

| Apple (Dessert, peeled) | p-Coumaroylquinic acid (isomer not specified) | 0.29 - 0.38 | [3] |

| Redcurrant | This compound | Not quantified | [4] |

| Sweet Cherry | This compound | Not quantified | [4] |

| Highbush Blueberry | This compound | Not quantified | [4] |

| Blackcurrant | This compound | Not quantified | [4] |

Table 2: Quantitative Data of p-Coumaroylquinic Acid Isomers in Vegetables

| Vegetable | Isomer | Concentration | Reference(s) |

| Wild Leek | 5-p-Coumaroylquinic acid | Not quantified | [3] |

| Brussel Sprouts | 5-p-Coumaroylquinic acid | Not quantified | [3] |

| Wild Celery | This compound | Detected, but not quantified | [4] |

Table 3: Quantitative Data of p-Coumaroylquinic Acid Isomers in Other Plant Sources

| Plant Source | Isomer | Concentration | Reference(s) |

| Coffee (Green Beans) | Total p-Coumaroylquinic acids | <80 mg/100g | Not specified |

| Camellia sinensis (Tea) | This compound | Reported, but not quantified | [2] |

| Prunus cerasus (Sour Cherry) | This compound | Reported, but not quantified | [2] |

| Lemon Grass | 5-p-Coumaroylquinic acid | Not quantified | [3] |

| Ucuhuba | 5-p-Coumaroylquinic acid | Not quantified | [3] |

Experimental Protocols

Accurate identification and quantification of p-coumaroylquinic acid isomers are crucial for research and development. The following sections provide detailed methodologies for their extraction and analysis.

Extraction of p-Coumaroylquinic Acid Isomers from Plant Material

This protocol describes a general method for the extraction of phenolic compounds, including p-coumaroylquinic acid isomers, from plant matrices.

Materials:

-

Plant material (fresh, frozen, or freeze-dried)

-

Mortar and pestle or a high-speed blender

-

Methanol (or ethanol)

-

Water (deionized or distilled)

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize the plant material using a mortar and pestle with liquid nitrogen or a high-speed blender to obtain a fine powder.

-

Extraction:

-

Mix the powdered plant material with an extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v). A sample-to-solvent ratio of 1:10 (w/v) is commonly used.

-

Sonicate the mixture for 15-30 minutes or vortex thoroughly.

-

Agitate the mixture on a shaker at room temperature for 1-2 hours.

-

-

Centrifugation: Centrifuge the extract at 4000-5000 rpm for 15 minutes to pellet the solid plant material.

-

Solvent Evaporation: Decant the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

-

Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove sugars and other polar impurities.

-

Elute the phenolic compounds with methanol.

-

-

Final Preparation: Evaporate the methanolic eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.

UHPLC-MS/MS Method for Quantification

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the quantification of p-coumaroylquinic acid isomers.[5]

Instrumentation:

-

UHPLC system with a binary pump, autosampler, and column oven.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds. An example gradient is as follows: 0-1 min, 5% B; 1-10 min, 5-30% B; 10-15 min, 30-60% B; 15-17 min, 60-95% B; 17-19 min, 95% B; 19-20 min, 95-5% B; 20-25 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each isomer to ensure selectivity and sensitivity. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Characteristic product ions are generated through collision-induced dissociation (CID).

-

This compound: A characteristic fragment is observed at m/z 163, corresponding to the deprotonated p-coumaric acid.[1]

-

4-p-Coumaroylquinic acid: A characteristic fragment is observed at m/z 173.[1]

-

5-p-Coumaroylquinic acid: The base peak in the MS2 spectrum is typically at m/z 191, corresponding to the deprotonated quinic acid.[1]

-

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of p-coumaroylquinic acid isomers.[1]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Sample Preparation:

-

Dissolve a purified sample of the isomer in a deuterated solvent (e.g., methanol-d4, DMSO-d6).

Experiments:

-

1H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling constants of the protons on the quinic acid and p-coumaric acid moieties are diagnostic. For example, the chemical shift of the proton at the esterified position on the quinic acid ring will be shifted downfield. The coupling patterns of the quinic acid protons can help determine the position of esterification.[1]

-

13C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons in the quinic acid ring are sensitive to the position of the acyl group.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons and for the complete and unambiguous assignment of all signals in the spectra.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the ester linkage between the p-coumaroyl and quinic acid moieties.

-

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by individual p-coumaroylquinic acid isomers is ongoing, studies on the parent compound, p-coumaric acid, provide valuable insights into their potential mechanisms of action. p-Coumaric acid has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[6][7][8][9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation.[6] In inflammatory conditions, NF-κB is activated and translocates to the nucleus, leading to the production of pro-inflammatory cytokines. p-Coumaric acid has been shown to inhibit the activation of NF-κB.[6][8][9]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by p-coumaroylquinic acid isomers.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in a variety of cellular processes, including inflammation. The three major MAPK families are ERK, JNK, and p38. p-Coumaric acid has been shown to suppress the phosphorylation of these MAPKs, thereby inhibiting inflammatory responses.[6][7]

Figure 2: Proposed inhibition of MAPK signaling pathways by p-coumaroylquinic acid isomers.

Antioxidant Activity

The antioxidant activity of p-coumaroylquinic acids is a key aspect of their biological function. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The phenolic hydroxyl group on the p-coumaric acid moiety is the primary site of radical scavenging. The mechanism can proceed through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT).

Figure 3: Antioxidant mechanisms of p-coumaroylquinic acid.

Conclusion

The isomers of p-coumaroylquinic acid represent a diverse and biologically active class of natural products. This guide has provided a detailed overview of their occurrence, methods for their analysis, and potential mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of these isomers in a wider range of natural sources and to specifically delineate the signaling pathways modulated by each isomer. Such knowledge will be invaluable for the development of new functional foods, nutraceuticals, and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concentration data for p-Coumaroylquinic acid in Apple [Dessert], peeled - Phenol-Explorer [phenol-explorer.eu]

- 4. foodb.ca [foodb.ca]

- 5. public.pensoft.net [public.pensoft.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 3-p-Coumaroylquinic Acid using a Validated HPLC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 3-p-Coumaroylquinic acid (3-p-CQA) in complex matrices, such as plant extracts. This compound is a significant phenolic compound found in a variety of plants and is of interest for its potential biological activities.[1] The method described herein utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective and accurate quantification. This document provides comprehensive experimental protocols, method validation data, and visualization of the analytical workflow and relevant biosynthetic pathways.

Introduction

This compound is a natural phenolic compound resulting from the esterification of p-coumaric acid and quinic acid.[2] It is an isomer of other p-coumaroylquinic acids, such as 4-p-CQA and 5-p-CQA, which requires a highly selective analytical method for accurate differentiation and quantification. HPLC coupled with tandem mass spectrometry is a powerful technique for this purpose, offering high separation efficiency and specific detection.[1] This application note provides a detailed protocol for the extraction and quantification of 3-p-CQA, which can be adapted for various research and drug development applications.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol provides a general guideline for the extraction of this compound from plant tissue and may require optimization for specific matrices.

Materials:

-

Fresh, frozen, or lyophilized plant tissue

-

Mortar and pestle or cryogenic grinder

-

Extraction Solvent: 70% Methanol (HPLC grade) in ultrapure water

-

Centrifuge

-

0.22 µm syringe filters (PTFE or Nylon)

-

HPLC vials

Procedure:

-

Homogenization: Weigh approximately 100 mg of finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, it is recommended to flash-freeze in liquid nitrogen before grinding to prevent enzymatic degradation.

-

Extraction: Add 1.5 mL of pre-chilled 70% methanol to the tube.[3]

-

Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 15 minutes at room temperature.[3]

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid debris.[3]

-

Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.[3]

-

Re-extraction (Optional): To ensure exhaustive extraction, add another 1.0 mL of 70% methanol to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.[3]

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 4 µL

-

Column Temperature: 40°C

-

Gradient Elution Program:

-

0-2 min: 10% B

-

2-15 min: 10-40% B (linear gradient)

-

15-20 min: 40-90% B (linear gradient)

-

20-24 min: 90% B (isocratic)

-

24-25 min: 90-10% B (linear gradient)

-

25-30 min: 10% B (isocratic for re-equilibration)

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: this compound

-

Precursor Ion (Q1): m/z 337.1

-

Product Ion (Q3): m/z 163.0

-

-

Interface Temperature: 350°C

-

Nebulizing Gas Flow: 3 L/min

-

Drying Gas Flow: 15 L/min

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Data Presentation: Method Validation Summary

The described HPLC-MS/MS method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the typical performance characteristics of the method.

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 10% |

| Accuracy (Recovery %) | 90 - 110% |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Biosynthetic Pathway of this compound

This compound is synthesized in plants through the convergence of the shikimic acid and phenylpropanoid pathways.[4]

Caption: Biosynthesis of this compound.

Conclusion

The HPLC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and analysis, along with the method validation data, offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The high selectivity of the MS/MS detection allows for accurate quantification even in complex matrices and for the differentiation from its isomers.

References

Application Notes and Protocols for the Extraction and Purification of 3-p-Coumaroylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction and purification of 3-p-Coumaroylquinic acid, a phenolic compound with notable biological activities. The methodologies outlined below cover a range of techniques from traditional solvent extraction to modern, more efficient methods, as well as various purification strategies to achieve high-purity isolates for research and development purposes.

Introduction

This compound is a hydroxycinnamic acid derivative found in various plant species, including sweet cherries (Prunus avium), coffee, and certain medicinal herbs. It is an ester of p-coumaric acid and quinic acid. This compound, along with its isomers, has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects. The anti-inflammatory actions are thought to be mediated, at least in part, through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3]

The effective extraction and purification of this compound are crucial for its characterization, and the evaluation of its biological activity, and for potential drug development. This document outlines several established and emerging techniques for its isolation and purification.

Extraction Techniques

A variety of methods can be employed to extract this compound from plant materials. The choice of method often depends on the desired yield, purity, processing time, and environmental considerations.

Conventional Solvent Extraction

Conventional solvent extraction, or maceration, is a traditional and straightforward method. However, it can be time-consuming and may require large volumes of solvents.

Protocol:

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., sweet cherry pomace) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a solvent such as methanol, ethanol, or a hydroalcoholic mixture (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

-

Incubation: Stir the mixture at room temperature for 24-48 hours.

-

Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to remove solid debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which disrupts cell walls and enhances the release of target compounds. This method generally offers higher efficiency and shorter extraction times compared to conventional methods.[4][5]

Protocol for Extraction from Sweet Cherry (Prunus avium):

-

Sample Preparation: Use 0.25 g of powdered sweet cherry material.

-

Solvent: Add the solvent mixture of water and ethanol in a 1:1 ratio.

-

Extraction: Perform the extraction for 3 minutes using an ultrasonic bath or probe.

-

Filtration and Concentration: Follow the same procedure as in conventional solvent extraction to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of phytochemicals. It is known for its high speed and efficiency.[6][7]

General Protocol for Phenolic Acids:

-

Sample Preparation: Place a known amount of powdered plant material (e.g., 1 g) into a microwave extraction vessel.

-

Solvent Addition: Add a suitable solvent, such as 60% acetone or 60% methanol, at a solid-to-liquid ratio of 1:20 (w/v).[8]

-

Microwave Irradiation: Subject the mixture to microwave irradiation. Optimized conditions can vary, but a starting point could be 500 W for 5-10 minutes.[6]

-

Cooling and Filtration: Allow the vessel to cool before filtering the extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By modifying the temperature and pressure, the solvating power of the fluid can be tuned. The addition of a polar co-solvent like ethanol is often necessary for the extraction of polar compounds like phenolic acids.[9][10][11]

General Protocol for Phenolic Compounds:

-

Sample Preparation: Load the ground plant material into the extraction vessel.

-

SFE System Setup: Set the extraction parameters. Typical conditions for phenolic compounds are a pressure of 250-350 bar and a temperature of 40-80°C.[9][10]

-

Co-solvent: Introduce a co-solvent, such as ethanol or a methanol/ethanol mixture, at a concentration of 5-20%.[9][10]

-

Extraction: Perform the extraction for a set period, typically 1-2 hours.

-

Collection: Depressurize the system to precipitate the extract, which is then collected.

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Various chromatographic techniques can be used to purify this compound.

Macroporous Adsorbent Resin Chromatography

Macroporous resins are synthetic polymers with large surface areas that can adsorb and desorb molecules based on their polarity and molecular size. This technique is effective for the enrichment and preliminary purification of phenolic compounds.[12][13][14][15]

Protocol for Chlorogenic Acid (Adaptable for this compound):

-

Resin Selection and Pre-treatment: Select a suitable resin (e.g., HPD400 or NKA-II) and pre-treat it by soaking in ethanol and then washing with deionized water.[9]

-

Sample Loading: Dissolve the crude extract in an appropriate solvent and adjust the pH (e.g., to pH 3.0). Load the solution onto the equilibrated resin column.[9]

-

Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elution: Elute the adsorbed compounds with a stepwise or gradient of ethanol (e.g., 40-70% ethanol).[9]

-

Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of this compound using HPLC. Pool the fractions containing the target compound and concentrate them.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, minimizing irreversible adsorption. It is particularly useful for separating isomers.[16][17][18]

Protocol for Chlorogenic Acid Isomers (Adaptable for Coumaroylquinic Acid Isomers):

-

Solvent System Selection: A two-phase solvent system is crucial. A common system for chlorogenic acids is n-butanol-acetic acid-water (4:1:5, v/v/v).[17]

-

HSCCC Operation:

-

Fill the column with the stationary phase (lower phase).

-

Pump the mobile phase (upper phase) through the column at a specific flow rate while the column is rotating at a set speed.

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

-

Fraction Collection: Collect the eluent in fractions.

-

Analysis: Analyze the fractions by HPLC to identify those containing pure this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of compounds to a high degree of purity.[2][19][20][21]

Protocol:

-

Column: Use a preparative reversed-phase C18 column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B) is typically used.[19]

-

Gradient Elution: An example of a gradient could be: 0-20 min, 20% B; 20-90 min, 20-60% B; 90-110 min, 60-95% B.

-

Sample Injection: Inject a concentrated solution of the partially purified extract.

-

Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.

-

Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under vacuum.

Quantitative Data Summary

The following tables summarize quantitative data for different extraction and purification methods. Note that direct comparative data for this compound across all methods is limited, and some data is for related compounds like chlorogenic acid.

Table 1: Comparison of Extraction Methods for Phenolic Compounds

| Extraction Method | Plant Material | Key Parameters | Yield/Efficiency | Reference |

| Ultrasound-Assisted Extraction (UAE) | Sweet Cherry | 1:1 water/ethanol, 3 min | High recovery | |

| Microwave-Assisted Extraction (MAE) | Spices | 60% acetone, 500 W, 5-10 min | Generally higher than UAE | [6] |

| Supercritical Fluid Extraction (SFE) | Potato Peels | 80°C, 350 bar, 20% MeOH | 37% total phenolic recovery | [9] |

| Conventional Solvent Extraction | Olive Leaves | 60 min reflux | 71.11 mg/g total polyphenols | [22] |

Table 2: Comparison of Purification Methods for Hydroxycinnamic Acid Derivatives

| Purification Method | Target Compound(s) | Key Parameters | Purity | Recovery | Reference |

| Macroporous Resin (NKA-II) | Chlorogenic Acid | 70% ethanol elution | Increased 6.21-fold | 87.9% | [18] |

| High-Speed Counter-Current Chromatography | Chlorogenic Acid | n-butanol-acetic acid-water (4:1:5) | 94.8% | ~90% | [17] |

| Preparative HPLC | Isochlorogenic Acid Isomers | C18 column, gradient elution | 96-98% | 79.8-80.1% | [16] |

Visualizations

Experimental Workflow

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Soft Microwave Pretreatment to Extract P-Hydroxycinnamic Acids from Grass Stalks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. Supercritical Carbon Dioxide Extraction of Bioactive Compounds from Ampelopsis grossedentata Stems: Process Optimization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources. | Semantic Scholar [semanticscholar.org]

- 15. paperso.journal7publish.com [paperso.journal7publish.com]

- 16. researchgate.net [researchgate.net]

- 17. Application of preparative high-speed counter-current chromatography for separation of chlorogenic acid from Flos Lonicerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of Supercritical Carbon Dioxide Extraction of Polyphenols from Black Rosehip and Their Bioaccessibility Using an In Vitro Digestion/Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Antioxidant Assays of 3-p-Coumaroylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid (3-pCQA) is a phenolic compound found in a variety of plants, including fruits and vegetables.[1] It is an ester formed from p-coumaric acid and quinic acid.[2] The antioxidant potential of phenolic compounds is a key area of investigation for their potential roles in health and disease management. The phenolic hydroxyl group, in particular, is central to the antioxidant activity of hydroxycinnamic acids and their derivatives like 3-pCQA.[2][3]

This document provides detailed protocols for two common in vitro assays used to evaluate the antioxidant capacity of substances like 3-pCQA: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess a compound's ability to act as a free radical scavenger or hydrogen donor.[4] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow, non-radical form, DPPH-H, in the presence of an antioxidant. The change in absorbance at 517 nm is measured to quantify the scavenging activity.

Experimental Protocol

1. Reagent Preparation:

-

DPPH Stock Solution (e.g., 1 mM): Prepare by dissolving a calculated amount of DPPH powder in a suitable solvent like methanol or ethanol. Store this solution in an amber bottle at 4°C.

-

DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be prepared fresh daily and protected from light.

-

Test Compound (this compound): Prepare a stock solution of 3-pCQA in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this stock, prepare a series of dilutions to determine the concentration-dependent activity.

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to be tested alongside the sample.

2. Assay Procedure (96-well plate format):

-

Add 100 µL of the various dilutions of the test compound or positive control to the wells of a 96-well microplate.

-

Prepare a blank well containing 200 µL of the solvent (e.g., methanol).

-

Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH working solution.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to each well containing the test compound and positive control.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the control (DPPH solution and solvent).

-

A_sample is the absorbance of the sample (DPPH solution and test compound).

-

-

To determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals), plot the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value can then be calculated from the resulting dose-response curve.

DPPH Assay Workflow

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is typically measured at 734 nm.

Experimental Protocol

1. Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

-

ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound (this compound): Prepare a stock solution and a series of dilutions as described for the DPPH assay.

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as Trolox, to generate a standard curve.

2. Assay Procedure:

-

Add a small volume (e.g., 20 µL) of the various dilutions of the test compound, positive control, or solvent (for the blank) to separate test tubes or wells.

-

Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each tube or well.

-

Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

3. Data Analysis:

-

Calculate the percentage of ABTS•+ inhibition using the formula provided for the DPPH assay.

-

The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the test sample is then expressed as µM of Trolox equivalents.

ABTS Assay Workflow

Antioxidant Mechanism of this compound

The antioxidant activity of phenolic compounds like 3-pCQA is primarily due to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.[3] The p-coumaric acid moiety of the molecule is the key contributor to this activity.

References

- 1. This compound | C16H18O8 | CID 9945785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 87099-71-6 | Benchchem [benchchem.com]

- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Effects of 3-p-Coumaroylquinic Acid: Application Notes and Protocols